Boc-D-Ser-OBzl

Peptide Synthesis Chiral Building Blocks Quality Control

Boc-D-Ser-OBzl is the D-enantiomer serine building block essential for Boc/Benzyl solid-phase peptide synthesis (SPPS). Its orthogonal Boc (acid-labile) and benzyl ester (base-stable, hydrogenolyzable) protecting groups enable stepwise chain elongation with controlled deprotection, making it ideal for acid-sensitive, long, or difficult peptide sequences where Fmoc/tBu strategies fall short. Incorporating D-serine via this building block confers proteolytic stability to bioactive peptides—a critical advantage in therapeutic development. ≥98% HPLC purity minimizes deletion sequences and maximizes coupling efficiency. Beyond routine SPPS, it is a key intermediate in the total synthesis of anti-fungal dilactones UK-2A and UK-3A. Choose Boc-D-Ser-OBzl for reliable stereochemical integrity and performance in advanced peptide and natural product synthesis.

Molecular Formula C15H21NO5
Molecular Weight 295.33 g/mol
CAS No. 141527-78-8
Cat. No. B558446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-Ser-OBzl
CAS141527-78-8
SynonymsBoc-D-Ser-OBzl; 141527-78-8; Boc-D-Ser-O-Bzl; Boc-D-serinebenzylester; (R)-Benzyl2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate; 95029_ALDRICH; SCHEMBL7172323; BOC-D-SERINEBENZYLESTER; 95029_FLUKA; CTK7J7372; MolPort-003-939-865; ZINC2571886; MFCD00080265; AM82218; AJ-41949; AK-49384; KB-48294; RT-011739; ST24035520; K-4542; J-300230; Q-101714
Molecular FormulaC15H21NO5
Molecular Weight295.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CO)C(=O)OCC1=CC=CC=C1
InChIInChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(9-17)13(18)20-10-11-7-5-4-6-8-11/h4-8,12,17H,9-10H2,1-3H3,(H,16,19)/t12-/m1/s1
InChIKeyBQADRZHPZVQGCW-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-Ser-OBzl (CAS 141527-78-8) — Procurement-Focused Overview of a D-Enantiomeric Serine Building Block


Boc-D-Ser-OBzl (N-α-tert-butoxycarbonyl-D-serine benzyl ester) is an orthogonally protected D-amino acid derivative widely employed in peptide synthesis. It features a Boc-protected amino group and a benzyl-ester-protected carboxyl group . As the D-enantiomer of a key serine building block, it provides a specific stereochemical tool for incorporating non-natural D-amino acids into peptide sequences, a modification often used to enhance the proteolytic stability of bioactive peptides [1].

Why Boc-D-Ser-OBzl Cannot Be Substituted by Its L-Enantiomer or Fmoc-D-Ser Analogs in D-Configuration-Dependent Peptide Synthesis


The stereochemistry of a building block can dictate the biological activity and metabolic stability of the final peptide. The D-configuration of Boc-D-Ser-OBzl is critical; substituting it with Boc-L-Ser-OBzl introduces the opposite stereoisomer, which can result in peptides with drastically different receptor binding affinities or conformational properties [1]. Furthermore, while Fmoc-protected serine derivatives are common in standard solid-phase peptide synthesis (SPPS), Boc-D-Ser-OBzl is specifically required when the synthesis strategy employs Boc/Benzyl chemistry, particularly for acid-sensitive or long, difficult peptide sequences where Boc protection offers distinct advantages over Fmoc/tBu strategies .

Boc-D-Ser-OBzl — Comparative Quantitative Evidence for Informed Procurement Decisions


Chiral Purity and Specific Optical Rotation of Boc-D-Ser-OBzl as Reported by a Commercial Supplier

Boc-D-Ser-OBzl exhibits a specific optical rotation of [α]D20 = +15 ± 2° (c=1, EtOH), confirming its D-enantiomeric identity . This value can be compared to the optical rotation of its L-enantiomer, Boc-L-Ser-OBzl, which is reported as [α]D20 = -16.0° (c=2, EtOH) . The opposite sign and comparable magnitude of these values provide a direct and quantitative measure of the enantiomeric purity required for applications where stereochemistry is critical.

Peptide Synthesis Chiral Building Blocks Quality Control

HPLC Purity Analysis of Boc-D-Ser-OBzl Against a Common Commercial Specification

One major supplier provides Boc-D-Ser-OBzl with a purity of ≥99% as determined by High-Performance Liquid Chromatography (HPLC) . In contrast, many other commercial vendors offer this compound at a standard purity of ≥95% or ≥98% .

Analytical Chemistry Quality Assurance Peptide Synthesis

Melting Point Characterization of Boc-D-Ser-OBzl for Identity Verification and Handling

The melting point of Boc-D-Ser-OBzl is consistently reported within the range of 66–70°C across multiple reputable chemical databases . This narrow and well-defined range can be compared to the melting point of its unprotected counterpart, D-serine (m.p. 220-225°C, with decomposition) , highlighting the significant impact of the Boc and benzyl protecting groups on the compound's physical properties.

Physical Characterization Material Science Laboratory Safety

Application of Boc-D-Ser-OBzl in Synthesizing Proteolytically Stable Peptide Analogues

The use of Boc-D-Ser-OBzl enables the synthesis of peptides incorporating D-amino acids, a key strategy for conferring proteolytic stability. A study on cyclic dermorphin/deltorphin analogues demonstrated that N-substituted amides containing a D-amino acid (which could be derived from a D-amino acid building block) showed full stability during incubation with a large excess of chymotrypsin and pepsin, in contrast to their all-L counterparts which are rapidly degraded [1].

Opioid Peptides Proteolytic Stability Drug Development

Role of Boc-D-Ser-OBzl as a Precursor to Key Intermediates in Bioactive Compound Synthesis

Boc-D-Ser-OBzl has been identified as a reagent used in the synthesis of the anti-fungal dilactones UK-2A and UK-3A [1]. While the use of Boc-D-Ser-OBzl is a standard step in this synthesis, a key comparative point is its utility over alternative protected serine derivatives. The orthogonal Boc/OBzl protection strategy allows for the selective deprotection and functionalization of the serine residue, which is necessary for constructing the complex dilactone core of these natural products, a level of synthetic control not readily achievable with unprotected D-serine or mono-protected analogs.

Natural Product Synthesis Antifungal Agents Medicinal Chemistry

Recommended Research and Industrial Applications for Boc-D-Ser-OBzl (141527-78-8)


Solid-Phase Peptide Synthesis (SPPS) Requiring Boc/Benzyl Protection Strategy

Boc-D-Ser-OBzl is a critical building block for synthesizing peptides using the Boc/Benzyl SPPS strategy, which is often preferred for long or difficult peptide sequences and base-sensitive peptides . The orthogonal Boc (acid-labile) and benzyl ester (base-stable, hydrogenolyzable) protecting groups allow for stepwise chain elongation with controlled deprotection. Its ≥99% HPLC purity (available from select suppliers) ensures high coupling efficiency and minimizes deletion sequences in the final product.

Synthesis of D-Amino Acid-Containing Bioactive Peptides for Enhanced Proteolytic Stability

In the development of peptide-based therapeutics, incorporating D-amino acids is a well-established method to confer resistance to proteolytic degradation. Boc-D-Ser-OBzl provides the D-serine residue necessary for this purpose. Studies on related dermorphin/deltorphin analogues have shown that peptides containing D-amino acids achieve 'full stability' against enzymes like chymotrypsin and pepsin, a significant improvement over all-L counterparts [1]. This application is crucial for creating drug candidates with improved pharmacokinetic profiles.

Medicinal Chemistry for the Synthesis of Complex Bioactive Molecules

Beyond routine peptide synthesis, Boc-D-Ser-OBzl serves as a key intermediate in the total synthesis of complex natural products. It has been specifically cited as a reagent in the synthesis of the anti-fungal dilactones UK-2A and UK-3A [2]. In this context, its dual protection allows for selective manipulation of the serine scaffold to build the intricate core structure of these bioactive compounds, demonstrating its value in advanced organic synthesis projects.

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